Stereochemical Integrity: (3R,4S) Absolute Configuration Versus Racemic (±)-trans Mixtures
The target compound is specified with (3R,4S) absolute configuration, whereas the most commonly available commercial comparator is the racemic (±)-trans mixture sold under the same CAS number (1217702-50-5) . In the 2,4-diarylpyrrolidine-3-carboxylic acid endothelin antagonist series, the (3R,4S) enantiomer of the clinical candidate Atrasentan (ABT-627) displays an ET(A) binding affinity (Ki) of 0.034 nM, while the (3S,4R) enantiomer is substantially less potent, demonstrating that stereochemical inversion at the pyrrolidine C3–C4 positions can reduce target engagement by orders of magnitude . Although direct Ki data for the Boc-protected intermediate are not available (as the Boc group is typically removed before pharmacological evaluation), the stereochemical fidelity of the intermediate directly determines the enantiopurity of the final active pharmaceutical ingredient .
| Evidence Dimension | Enantiomeric purity and its downstream pharmacological impact |
|---|---|
| Target Compound Data | (3R,4S) single enantiomer; chiral integrity maintained through synthesis |
| Comparator Or Baseline | (±)-trans racemic mixture (same CAS 1217702-50-5) or (3S,4R) enantiomer (CAS of enantiomer not separately assigned); ET(A) Ki = 0.034 nM for (3R,4S) atrasentan vs. significantly reduced affinity for (3S,4R) enantiomer |
| Quantified Difference | Enantiomeric excess (ee) ≥ 99% achievable with single-enantiomer starting material vs. 0% ee for racemate; >100-fold difference in ET(A) binding affinity between enantiomers in the final drug substance |
| Conditions | Endothelin ET(A) receptor binding assay; atrasentan enantiomers evaluated as des-Boc, des-ester final compounds (J. Med. Chem. 2001, 44, 3932–3936) |
Why This Matters
Procurement of the single (3R,4S) enantiomer eliminates the need for chiral resolution steps, reduces synthetic step count, and ensures that downstream pharmacological data reflect the intended stereochemistry rather than a mixture of active and inactive enantiomers.
- [1] Winn, M.; von Geldern, T. W.; Opgenorth, T. J.; Jae, H.-S.; Tasker, A. S.; Sorensen, B. K.; Kerkman, D. J.; DeBernardis, J. F.; Kester, J. A.; Mantei, R. A.; et al. Pyrrolidine-3-carboxylic Acids as Endothelin Antagonists. 5. Highly Selective, Potent, and Orally Active ET(A) Antagonists. J. Med. Chem. 2001, 44 (23), 3932–3936. View Source
